molecular formula C20H22N4O5S B2913912 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate CAS No. 1351635-23-8

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate

Cat. No. B2913912
CAS RN: 1351635-23-8
M. Wt: 430.48
InChI Key: PYLZKTBGZIUREZ-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The presence of the benzimidazole moiety in the compound suggests potential activity against a range of microbial pathogens. It could be investigated for its efficacy against bacteria such as E. coli and S. aureus, as well as fungi like C. albicans and A. niger. These studies would involve determining the minimum inhibitory concentration (MIC) to assess the compound’s potency as an antimicrobial agent .

Anticancer Potential

Compounds containing benzimidazole have shown promise in cancer therapy. The compound could be explored for its ability to inhibit cancer cell growth and induce apoptosis. Research could focus on various cancer cell lines to evaluate its therapeutic potential and mechanism of action. Additionally, its combination with other chemotherapeutic agents could be studied to enhance its anticancer efficacy .

Antiviral Applications

The structural flexibility of benzimidazole derivatives makes them suitable candidates for antiviral drug development. This compound could be tested against viruses like HIV or influenza to determine its ability to interfere with viral replication or protein synthesis. Such studies would contribute to the development of new antiviral therapies .

Enzymatic Inhibition

Benzimidazole compounds have been known to act as inhibitors for certain enzymes. This compound could be researched for its potential to inhibit enzymes that are crucial for the survival of pathogens or cancer cells. For instance, it could target proteases, kinases, or other enzymes involved in disease progression .

Coordination Chemistry and Sensitizers

Due to the nitrogen and sulfur donors present in the compound, it could play a role in coordination chemistry. It might form complexes with metals that have applications in catalysis or as sensitizers in cancer radiotherapy. Such complexes could be designed to enhance the efficacy of radiotherapy by increasing the sensitivity of cancer cells to radiation .

Antiparasitic Activity

The benzimidazole core is known for its antiparasitic effects. This compound could be investigated for its activity against parasitic worms or protozoa. Studies could focus on its ability to disrupt the energy metabolism or reproductive cycle of the parasites, contributing to the development of new antiparasitic drugs .

Anti-inflammatory Properties

Benzimidazole derivatives can exhibit anti-inflammatory properties. This compound could be assessed for its effectiveness in reducing inflammation in various disease models. Research could explore its impact on inflammatory markers and its potential use in treating chronic inflammatory diseases .

Antioxidant Effects

The compound’s potential as an antioxidant could be explored. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in many diseases. The compound could be tested for its ability to scavenge free radicals and protect biomolecules from oxidative damage .

properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS.C2H2O4/c23-18(12-14-4-3-11-24-14)22-9-7-21(8-10-22)13-17-19-15-5-1-2-6-16(15)20-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,19,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLZKTBGZIUREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CC4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate

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